Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis-
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Overview
Description
2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is a chemical compound known for its diverse applications in various fields. It is a derivative of triazine, a heterocyclic compound, and contains morpholine and ethanolamine moieties. This compound is often used as a stabilizer and additive in polymers and other materials to enhance their properties.
Preparation Methods
The synthesis of 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol typically involves a series of chemical reactions. One common method includes the reaction of cyanuric chloride with morpholine to form 2,4-dichloro-6-morpholino-1,3,5-triazine. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with various substrates, influencing biochemical pathways and cellular processes . Its stabilizing properties are attributed to its ability to scavenge free radicals and inhibit oxidative degradation .
Comparison with Similar Compounds
Compared to other triazine derivatives, 2,2’-((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol stands out due to its unique combination of morpholine and ethanolamine moieties. Similar compounds include:
- Poly[N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine-co-2,4-dichloro-6-morpholino-1,3,5-triazine]
- 2,2’-((6-Morpholino-1,3,5-triazine-2,4(1H,3H)-diylidene)bis(azanylylidene))diacetic acid
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the versatility and adaptability of triazine-based compounds .
Biological Activity
Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis- (CAS No. 62192-68-1) is a triazine derivative known for its diverse biological activities. This compound features a unique structure that combines morpholine and ethanolamine moieties, which contributes to its potential applications in medicinal chemistry and material science.
Property | Details |
---|---|
Molecular Formula | C11H20N6O3 |
Molecular Weight | 284.32 g/mol |
IUPAC Name | 2-[[4-(2-hydroxyethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethanol |
CAS Number | 62192-68-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The triazine ring facilitates the formation of stable complexes with biological substrates, influencing processes such as cell proliferation and apoptosis.
Biological Activities
Research has indicated that triazine derivatives exhibit a range of biological activities:
- Anticancer Activity : Compounds similar to Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis- have shown promising results in inhibiting cancer cell growth. Studies report that certain triazine derivatives can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a variety of pathogens. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Some derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of a series of triazine derivatives on HeLa (cervical cancer) cells. The results indicated that certain derivatives exhibited IC50 values ranging from 93.7 µM to 322.8 µM, demonstrating selective cytotoxicity towards cancerous cells compared to normal cell lines . The most effective compound was noted to induce significant apoptosis and necrosis in treated cells.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of various triazine derivatives was assessed against both Gram-positive and Gram-negative bacteria. The results showed that these compounds effectively inhibited bacterial growth at concentrations as low as 50 µg/mL . The mechanism was primarily attributed to membrane disruption and inhibition of cell wall synthesis.
Comparative Analysis with Similar Compounds
The biological activity of Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis- can be compared with other triazine compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
Ethanol, 2,2'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis- | Moderate | Moderate | Yes |
Poly[N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine-co-2,4-dichloro-6-morpholino-1,3,5-triazine] | High | Low | No |
2,4-Bis(2-hydroxyethylamino)-6-morpholino-1,3,5-triazine | High | Moderate | Yes |
Properties
CAS No. |
62192-68-1 |
---|---|
Molecular Formula |
C11H20N6O3 |
Molecular Weight |
284.32 g/mol |
IUPAC Name |
2-[[4-(2-hydroxyethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C11H20N6O3/c18-5-1-12-9-14-10(13-2-6-19)16-11(15-9)17-3-7-20-8-4-17/h18-19H,1-8H2,(H2,12,13,14,15,16) |
InChI Key |
HVZOYEZYGKYNQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NCCO)NCCO |
Origin of Product |
United States |
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